Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a thiazole ring, an isopropylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
This can be achieved through nucleophilic substitution reactions where the thiazole ring is treated with isopropylamine . Finally, the benzoate ester is introduced through esterification reactions, typically using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the benzoate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Isopropylamine, methanol, and other nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .
Scientific Research Applications
Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity . The isopropylamino group may enhance the compound’s binding affinity to its targets, while the benzoate ester can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(isopropylamino)benzoate hydrochloride
- Saflufenacil Metabolite M800H35
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and isopropylamino group makes it particularly interesting for medicinal chemistry applications, as these moieties can interact with a variety of biological targets .
Properties
Molecular Formula |
C15H17N3O3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 4-[[2-(propan-2-ylamino)-1,3-thiazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)16-15-18-12(8-22-15)13(19)17-11-6-4-10(5-7-11)14(20)21-3/h4-9H,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
LSYGKAATTVDFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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